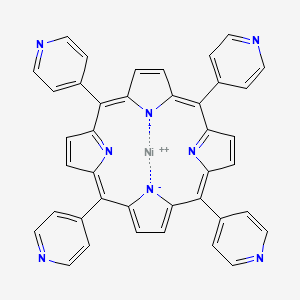
Nervonoyl chloride
Overview
Description
Nervonoyl chloride, also known as 15(Z)-tetracosenoyl chloride, is an ester product derived from nervonic acid. Nervonic acid is a very-long-chain monounsaturated fatty acid found predominantly in the white matter of mammalian brains.
Scientific Research Applications
Nervonoyl chloride has several scientific research applications, including:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Nervonoyl chloride can be synthesized through the reaction of nervonic acid with thionyl chloride (SOCl₂). The reaction typically involves refluxing nervonic acid with thionyl chloride in an inert atmosphere, such as nitrogen, to produce this compound and sulfur dioxide (SO₂) as a byproduct .
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that the process involves similar reaction conditions as the laboratory synthesis, scaled up to meet industrial demands. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Nervonoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with nucleophiles, such as amines and alcohols, to form nervonoyl amides and esters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nervonic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water are common reagents that react with this compound.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Nervonoyl Amides: Formed from the reaction with amines.
Nervonoyl Esters: Formed from the reaction with alcohols.
Nervonic Acid: Formed from hydrolysis.
Mechanism of Action
The mechanism of action of nervonoyl chloride is primarily related to its reactivity as an acyl chloride. It reacts with nucleophiles to form amides and esters, which can then participate in various biological and chemical processes. In biological systems, this compound can be used to synthesize nervonoyl sphingolipids, which are crucial for the integrity and function of the myelin sheath .
Comparison with Similar Compounds
Nervonoyl chloride can be compared with other acyl chlorides, such as:
Palmitoyl Chloride: A saturated fatty acyl chloride with a shorter chain length.
Stearoyl Chloride: Another saturated fatty acyl chloride with a longer chain length than palmitoyl chloride but shorter than this compound.
Oleoyl Chloride: An unsaturated fatty acyl chloride with a similar chain length but different double bond position.
Uniqueness: this compound is unique due to its very-long-chain monounsaturated structure, which imparts specific properties and reactivity.
Properties
IUPAC Name |
(Z)-tetracos-15-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEHNDDDUYRIIC-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-](/img/structure/B3103898.png)



![(S)-tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3103920.png)

![5-Chloro-3-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B3103931.png)
